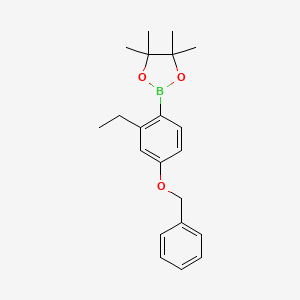

2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2412496-29-6

Cat. No.: VC11655358

Molecular Formula: C21H27BO3

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2412496-29-6 |

|---|---|

| Molecular Formula | C21H27BO3 |

| Molecular Weight | 338.2 g/mol |

| IUPAC Name | 2-(2-ethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C21H27BO3/c1-6-17-14-18(23-15-16-10-8-7-9-11-16)12-13-19(17)22-24-20(2,3)21(4,5)25-22/h7-14H,6,15H2,1-5H3 |

| Standard InChI Key | SVPDDTOIPKRVQR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)CC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)CC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a central phenyl ring substituted at the 2-position with an ethyl group and at the 4-position with a benzyloxy group. The boronic ester functional group, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate), is attached to the phenyl ring at the 1-position. This configuration imparts steric protection to the boron atom, enhancing stability while maintaining reactivity in synthetic applications.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 2412496-29-6 |

| Molecular Formula | C₂₁H₂₇BO₃ |

| Molecular Weight | 338.2 g/mol |

| IUPAC Name | 2-(2-ethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)CC |

The benzyloxy group (-OCH₂C₆H₅) provides electron-donating effects, while the ethyl substituent introduces steric bulk, influencing regioselectivity in cross-coupling reactions.

Synthetic Methodologies

General Synthetic Routes

Boronic esters are typically synthesized via transesterification of boronic acids with pinacol or through Miyaura borylation of aryl halides. For this compound, a plausible route involves:

-

Protection of Phenolic OH Groups: Benzylation of a dihydroxybenzene precursor using benzyl bromide under basic conditions .

-

Borylation: Reaction of the substituted aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst .

Example Procedure

A modified protocol from the synthesis of analogous boronic esters (e.g., 4,4,5,5-tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane) can be adapted:

-

Diboration: Treat 4-(benzyloxy)-2-ethylbromobenzene with bis(pinacolato)diboron in toluene using Pd(dppf)Cl₂ as a catalyst.

-

Elimination: Add p-toluenesulfonic acid to induce elimination, yielding the target compound.

This method achieves yields up to 79% with optimized solvent systems (e.g., toluene) .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a stable aryl boronic ester partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures. For example, coupling with aryl halides under Pd catalysis produces ortho-substituted biphenyl derivatives, valuable in pharmaceutical intermediates .

Pharmaceutical Intermediates

Boronic esters are pivotal in drug discovery, particularly for protease inhibitors and kinase-targeted therapies. The ethyl and benzyloxy substituents may enhance binding affinity to hydrophobic enzyme pockets, as seen in analogous compounds.

Material Science Applications

In OLEDs, boronic esters act as electron-transport materials. The extended conjugation from the phenyl ring and boron’s vacant p-orbital facilitate charge mobility, making this compound a candidate for optoelectronic devices.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): Peaks at δ 1.35 (s, 12H, pinacol methyl), 2.49 (s, 3H, ethyl-CH₂), 5.16–5.18 (s, 2H, benzyloxy-CH₂), and aromatic protons at δ 7.3–7.5 .

-

¹¹B NMR: A singlet near δ 30 ppm, characteristic of tetracoordinated boron .

-

IR: B-O stretching at 1388 cm⁻¹ and aromatic C-H bending at 850 cm⁻¹ .

Recent Advances and Future Directions

Recent studies highlight the use of analogous boronic esters in tandem borylation-elimination reactions, streamlining multi-step syntheses . Future research may explore:

-

Asymmetric Catalysis: Leveraging chiral ligands to access enantiomerically enriched products.

-

Polymer Chemistry: Incorporating the compound into boron-containing polymers for stimuli-responsive materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume